![molecular formula C22H26FN7 B5673653 N-(2,4-dimethylphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5673653.png)
N-(2,4-dimethylphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of molecules that have attracted interest due to their diverse potential applications, including materials science and pharmaceuticals. Its structure incorporates several functional groups that contribute to its unique properties.
Synthesis Analysis
The synthesis of triazine derivatives, including compounds similar to the requested molecule, often involves multi-step chemical reactions. For example, one-pot, multi-component reactions using microwave irradiation have been reported for the efficient synthesis of 1,3,5-triazine derivatives, which are key intermediates in the production of such compounds (Sadek et al., 2023).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods (FT-IR, FT-Raman), provides insights into the arrangement of atoms within the compound. For closely related triazine derivatives, studies have detailed their molecular geometry, vibrational wavenumbers, and electronic structures (Kavipriya et al., 2015).
Chemical Reactions and Properties
Triazine compounds exhibit a variety of chemical reactions due to their reactive sites, including nucleophilic substitutions and interactions with other molecules. The presence of fluorophenyl and piperazinyl groups in the compound's structure suggests potential for engaging in specific chemical interactions, contributing to its chemical properties.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. For instance, triazine derivatives have been explored for their nonlinear optical (NLO) properties, which are significant for materials science applications (Boese et al., 2002).
properties
IUPAC Name |
2-N-(2,4-dimethylphenyl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7/c1-15-3-8-19(16(2)13-15)25-22-27-20(26-21(24)28-22)14-29-9-11-30(12-10-29)18-6-4-17(23)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H3,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRIHCJUJUPYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.